molecular formula C4H2N2OS B1323147 2-Isocyanato-Thiazole CAS No. 71189-23-6

2-Isocyanato-Thiazole

Cat. No.: B1323147
CAS No.: 71189-23-6
M. Wt: 126.14 g/mol
InChI Key: MXJQJCACXRHPOV-UHFFFAOYSA-N
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Description

2-Isocyanato-Thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the isocyanate functional group makes this compound a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Thiazole derivatives, including 2-Isocyanato-Thiazole, have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Thiazole derivatives have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with their targets. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables thiazole derivatives to interact with their targets in a specific manner, leading to changes in the biological system .

Biochemical Pathways

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, indicating that they affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known for their diverse biological activities, suggesting that they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the reported activities of thiazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or antitumor effects .

Action Environment

The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in water, alcohol, ether, and other organic solvents can affect their bioavailability and hence their efficacy

Biochemical Analysis

Biochemical Properties

2-Isocyanato-Thiazole plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds with nucleophilic amino acids, leading to the modification of enzyme activity and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby modulating cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions often result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions lead to the formation of reactive metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels . The compound’s metabolism often results in the formation of electrophilic intermediates that can covalently modify cellular macromolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, influencing its biological activity . The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The localization of this compound is essential for its role in modulating cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-Thiazole can be achieved through various methods. One common approach involves the reaction of thiazole derivatives with phosgene or its equivalents under controlled conditions . Another method includes the use of transition-metal-catalyzed reactions, such as the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyanato-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQJCACXRHPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634067
Record name 2-Isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71189-23-6
Record name 2-Isocyanatothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71189-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanato-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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